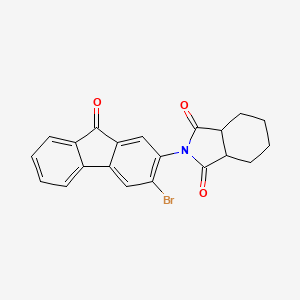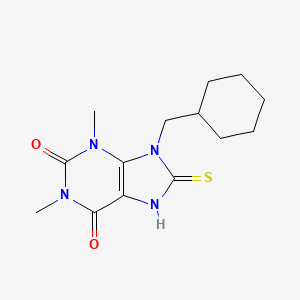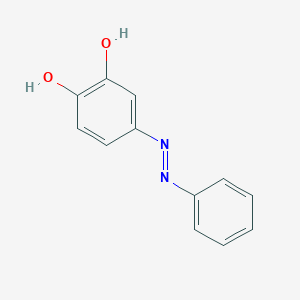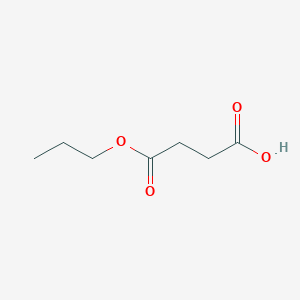![molecular formula C13H19N7 B14002280 6-[(Cyclohexylamino)methyl]pteridine-2,4-diamine CAS No. 57963-53-8](/img/structure/B14002280.png)
6-[(Cyclohexylamino)methyl]pteridine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[(Cyclohexylamino)methyl]pteridine-2,4-diamine is a compound belonging to the pteridine family Pteridines are bicyclic heterocycles that play significant roles in biological systems, including as enzyme cofactors and pigments
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Cyclohexylamino)methyl]pteridine-2,4-diamine typically involves the nucleophilic substitution of a pteridine derivative. One common method is the reaction of 6-(chloromethyl)pteridine-2,4-diamine with cyclohexylamine under controlled conditions . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
6-[(Cyclohexylamino)methyl]pteridine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the pteridine ring or the cyclohexylamino group.
Substitution: Nucleophilic substitution reactions are common, especially at the pteridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine-2,4-dione derivatives, while substitution reactions can introduce various functional groups to the pteridine ring.
Applications De Recherche Scientifique
6-[(Cyclohexylamino)methyl]pteridine-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Investigated for its potential therapeutic properties, including as an anticancer or antimicrobial agent.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-[(Cyclohexylamino)methyl]pteridine-2,4-diamine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. The pteridine ring structure allows it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(Chloromethyl)pteridine-2,4-diamine: A precursor in the synthesis of 6-[(Cyclohexylamino)methyl]pteridine-2,4-diamine.
Pterin: A naturally occurring pteridine derivative with similar structural features.
Lumazine: Another pteridine derivative with applications in biological systems.
Uniqueness
This compound is unique due to the presence of the cyclohexylamino group, which can enhance its binding affinity to specific targets and modify its chemical reactivity compared to other pteridine derivatives.
Propriétés
Numéro CAS |
57963-53-8 |
|---|---|
Formule moléculaire |
C13H19N7 |
Poids moléculaire |
273.34 g/mol |
Nom IUPAC |
6-[(cyclohexylamino)methyl]pteridine-2,4-diamine |
InChI |
InChI=1S/C13H19N7/c14-11-10-12(20-13(15)19-11)17-7-9(18-10)6-16-8-4-2-1-3-5-8/h7-8,16H,1-6H2,(H4,14,15,17,19,20) |
Clé InChI |
JSDXASISGCBEOX-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Rel-tert-butyl (4aR,7aR)-7-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate](/img/structure/B14002200.png)
![2-[[3-Phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentanoic acid](/img/structure/B14002205.png)
![2-[[2-[Bis(carboxymethyl)amino]cyclopropyl]-(carboxymethyl)amino]acetic acid](/img/structure/B14002211.png)


![N-[2-[4-(2-acetamidocyclohexyl)phenyl]cyclohexyl]acetamide](/img/structure/B14002230.png)
![1-[1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy]-4-octylbenzene](/img/structure/B14002251.png)
![4-[(6-sulfanylidene-3H-purin-9-yl)methyl]benzenesulfonamide](/img/structure/B14002255.png)

![4-[[3-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzoyl]amino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14002268.png)
![2-[Cyano-(4-nitrophenyl)methyl]benzonitrile](/img/structure/B14002274.png)
![1-[2-(Ethenyloxy)ethyl]pyrrolidin-2-one](/img/structure/B14002286.png)

